1-Benzoylpiperazine hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

phenyl(piperazin-1-yl)methanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O.ClH/c14-11(10-4-2-1-3-5-10)13-8-6-12-7-9-13;/h1-5,12H,6-9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSVFXAZDBKITEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(=O)C2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00480308 | |

| Record name | 1-Benzoylpiperazine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00480308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56227-55-5 | |

| Record name | Benzoylpiperazine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56227-55-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Benzoylpiperazine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00480308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-Benzoylpiperazine Hydrochloride: An In-depth Technical Guide for the Research Professional

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and analytical properties of 1-Benzoylpiperazine hydrochloride (BZP HCl). Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical data from authoritative sources to deliver a robust and practical resource. The guide delves into the compound's chemical identity, physicochemical properties, detailed analytical methodologies, thermal behavior, and essential safety and handling protocols. By explaining the causality behind experimental choices and providing validated procedural outlines, this document aims to equip the reader with the necessary knowledge for the effective and safe utilization of this compound in a laboratory setting.

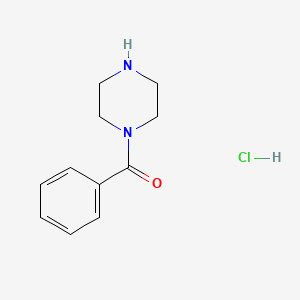

Chemical Identity and Molecular Structure

This compound is the salt form of 1-Benzoylpiperazine, a synthetic derivative of piperazine. The hydrochloride salt enhances the compound's stability and aqueous solubility, making it more amenable for research applications.

-

IUPAC Name: phenyl(piperazin-1-yl)methanone;hydrochloride[1]

-

Synonyms: N-Benzoylpiperazine hydrochloride, 1-(phenylcarbonyl)piperazine hydrochloride

-

Molecular Formula: C₁₁H₁₅ClN₂O[1]

-

InChI Key: KSVFXAZDBKITEF-UHFFFAOYSA-N[1]

The molecular architecture consists of a central piperazine ring, with one nitrogen atom functionalized with a benzoyl group and the other protonated to form the hydrochloride salt. This structure is fundamental to its chemical reactivity and pharmacological profile.

Caption: Molecular structure of this compound.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, formulation, and analytical development.

| Property | Value | Source(s) |

| Appearance | White to off-white crystalline solid | [3][4] |

| Melting Point | >230 °C (decomposes) | [4][5] |

| Solubility | The hydrochloride salt enhances solubility in aqueous solutions. The free base is soluble in DMF (30 mg/ml), DMSO (30 mg/ml), and Ethanol (30 mg/ml). | [1][6] |

| pKa (predicted) | 8.48 ± 0.10 (for the piperazine nitrogen) | [7] |

| LogP (predicted) | -0.1 (for the free base) | [8] |

Expert Insight: The predicted pKa suggests that 1-Benzoylpiperazine will be predominantly protonated at physiological pH, which influences its interaction with biological membranes and potential receptor binding. The negative LogP value for the free base indicates a degree of hydrophilicity.

Analytical Methodologies

The accurate and precise analysis of this compound is critical for quality control and research purposes. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common analytical techniques employed.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a robust method for the quantification and purity assessment of this compound without the need for derivatization.

Experimental Protocol: Reverse-Phase HPLC for Purity Analysis

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A mixture of acetonitrile and a buffered aqueous phase (e.g., 20:80 v/v acetonitrile:phosphate buffer, pH 3.0).[9]

-

Flow Rate: 1.0 mL/min.[9]

-

Column Temperature: 30 °C.[9]

-

Detection: UV at 210 nm.[9]

-

Injection Volume: 10 µL.[9]

-

-

Sample Preparation:

-

Analysis:

-

Inject the prepared sample into the equilibrated HPLC system.

-

Record the chromatogram and determine the purity by calculating the peak area percentage.

-

Causality in Method Design: The use of a C18 column provides effective separation based on the hydrophobicity of the analyte and any potential impurities. The acidic mobile phase ensures the protonation of the piperazine nitrogen, leading to a single, well-defined chromatographic peak. Acetonitrile acts as the organic modifier to elute the compound from the stationary phase.

Caption: Workflow for the HPLC purity analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides high specificity for the identification of 1-Benzoylpiperazine. Due to the polarity of the secondary amine, derivatization is often necessary to improve its volatility and chromatographic performance.

Experimental Protocol: GC-MS with Silylation Derivatization

-

Instrumentation: A standard GC-MS system with a capillary column.

-

Derivatization Procedure:

-

Transfer an aliquot of the sample, dissolved in an aprotic solvent (e.g., dichloromethane), to a GC vial.

-

Add 25 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and 25 µL of anhydrous pyridine (as a catalyst).

-

Cap the vial tightly and heat at 65°C for approximately 20 minutes.

-

Allow the vial to cool to room temperature before injection.

-

-

Chromatographic Conditions:

-

Column: A non-polar capillary column, such as one with a 5% phenyl/95% methyl silicone stationary phase.

-

Carrier Gas: Helium at a constant flow of 1 mL/min.[3]

-

Oven Temperature Program: Initial temperature of 120°C for 1 min, ramp to 150°C at 10°C/min and hold for 5 min, then ramp to 300°C at 7.5°C/min and hold for 2 min.[3]

-

Injector Temperature: 280°C.

-

Transfer Line Temperature: 280°C.[3]

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 50-550 for full scan analysis.

-

Expected Fragments: The mass spectrum of the derivatized compound will show characteristic fragments. For underivatized 1-Benzoylpiperazine, key fragments include the benzoyl cation (m/z 105) and piperazine ring fragments.

-

Rationale for Derivatization: The silylation reaction with BSTFA replaces the active hydrogen on the secondary amine with a non-polar trimethylsilyl (TMS) group. This reduces intermolecular hydrogen bonding, thereby increasing the volatility of the analyte and preventing peak tailing during chromatographic separation, leading to improved peak shape and sensitivity.

Thermal Analysis (TGA/DSC)

Simultaneous Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide valuable insights into the thermal stability, decomposition profile, and presence of solvates or hydrates in this compound.

Expected Thermal Behavior:

-

TGA: A TGA thermogram would likely show an initial weight loss corresponding to the release of any bound water or solvent.[10] At higher temperatures, a significant weight loss will occur, indicating the decomposition of the compound.[10]

-

DSC: The DSC curve would display an endothermic event corresponding to the initial loss of solvent/water.[10] The melting of the compound would be observed as a sharp endothermic peak, which may be followed by an exothermic event if decomposition occurs immediately after melting.[11] For this compound, decomposition is reported to occur above 230 °C.[4][5]

Experimental Protocol: TGA-DSC Analysis

-

Instrumentation: A simultaneous TGA-DSC analyzer.

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum pan.

-

Analysis Conditions:

-

Data Analysis: Correlate the weight loss events from the TGA curve with the endothermic or exothermic events on the DSC curve to interpret the thermal transitions.

Safety, Handling, and Storage

Adherence to strict safety protocols is paramount when working with this compound.

GHS Hazard Classification:

-

H315: Causes skin irritation.[5]

-

H319: Causes serious eye irritation.[5]

-

H335: May cause respiratory irritation.[5]

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield.[12]

-

Hand Protection: Compatible chemical-resistant gloves.[13]

-

Respiratory Protection: Use a NIOSH/MSHA approved respirator if ventilation is inadequate or if dust is generated.[12]

-

Skin and Body Protection: A lab coat and appropriate protective clothing.[14]

Handling Procedures:

-

Work in a well-ventilated area, preferably under a chemical fume hood.[12]

-

Avoid inhalation of dust and contact with skin and eyes.[13]

-

Minimize dust generation and accumulation.[12]

-

Wash hands thoroughly after handling.[13]

Storage Recommendations:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[12][15]

-

Keep away from incompatible materials such as strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[12]

-

Protect from moisture and light.[16]

First Aid Measures:

-

In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[12]

-

In case of skin contact: Wash off immediately with plenty of soap and water. Remove contaminated clothing.[13]

-

If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.[13]

-

If swallowed: Wash out mouth with water if the person is conscious. Call a physician.[13]

References

-

SIELC Technologies. (n.d.). Separation of 1-Benzylpiperazine on Newcrom R1 HPLC column. Retrieved from [Link]

- [MATERIAL SAFETY DATA SHEET Source - Not a valid URL, information synthesized

-

PubChem. (n.d.). 1-Benzoylpiperazine. Retrieved from [Link]

- Moreira, P., da Silva, D. D., Cunha, S., et al. (2020). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X'. Ann Toxicol 2(1):15-25.

-

CalTech GPS. (2009). Preparation of TMS Derivatives for GC/MS. Retrieved from [Link]

-

AZoM. (2024). Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC. Retrieved from [Link]

- [Thermal analysis of compounds 1 and 2: (a) DSC curves and (b) thermograms. - This is a citation from a research paper, a direct link cannot be provided, but the information is used to support the general principles of thermal analysis.]

-

United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

-

TA Instruments. (n.d.). Characterization of Pharmaceutical Materials by Thermal Analysis. Retrieved from [Link]

- [Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines - This is a citation from a research paper, a direct link cannot be provided, but the information is used to support the general principles of HPLC analysis of piperazines.]

-

University of Regina. (n.d.). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Retrieved from [Link]

-

AZoM. (2025). The Role of Thermal Analysis in Pharmaceutical Testing and R&D. Retrieved from [Link]

Sources

- 1. Buy this compound | 56227-55-5 [smolecule.com]

- 2. scbt.com [scbt.com]

- 3. scholars.direct [scholars.direct]

- 4. 1-BENZOYLPIPERAZINE HYROCHLORIDE 97 | 56227-55-5 [chemicalbook.com]

- 5. 1-苯甲酰哌嗪 盐酸盐 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. caymanchem.com [caymanchem.com]

- 7. 13754-38-6 CAS MSDS (1-BENZOYLPIPERAZINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. 1-Benzoylpiperazine | C11H14N2O | CID 762654 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. perkinelmer.com.ar [perkinelmer.com.ar]

- 11. azom.com [azom.com]

- 12. fishersci.com [fishersci.com]

- 13. jwpharmlab.com [jwpharmlab.com]

- 14. biosynth.com [biosynth.com]

- 15. fishersci.com [fishersci.com]

- 16. tcichemicals.com [tcichemicals.com]

1-Benzoylpiperazine hydrochloride CAS number 56227-55-5 information

An In-depth Technical Guide to 1-Benzoylpiperazine Hydrochloride (CAS: 56227-55-5)

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals working with this compound. It moves beyond a simple recitation of facts to provide a deeper understanding of the causality behind its synthesis, characterization, and application as a pivotal chemical intermediate.

Introduction: A Strategic Building Block

This compound, with CAS number 56227-55-5, is a derivative of piperazine distinguished by a benzoyl group attached to one of the nitrogen atoms.[1] While not extensively studied for its own pharmacological effects, its true value lies in its role as a versatile scaffold in medicinal chemistry and organic synthesis.[2][3] The benzoyl group effectively serves as a protecting group for one nitrogen atom, permitting selective functionalization at the second nitrogen.[2] This structural feature is fundamental for creating unsymmetrically substituted piperazines, a common and valuable motif in a multitude of pharmaceuticals, particularly those targeting the central nervous system (CNS).[1][3] This guide will elucidate the core technical aspects of this compound, from its synthesis and analysis to its application in the broader context of drug discovery.

Physicochemical and Spectroscopic Profile

A precise understanding of a compound's physical and chemical properties is the foundation of all subsequent experimental work. The hydrochloride salt form of 1-Benzoylpiperazine enhances its aqueous solubility, a beneficial characteristic for various applications.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 56227-55-5 | [1] |

| Molecular Formula | C₁₁H₁₅ClN₂O | [1][] |

| Molecular Weight | 226.70 g/mol | [1][] |

| IUPAC Name | phenyl(piperazin-1-yl)methanone;hydrochloride | [1][] |

| Appearance | White to off-white solid | [5] |

| Melting Point | >230 °C (literature) | [5][6][7] |

| SMILES | C1CN(CCN1)C(=O)C2=CC=CC=C2.Cl | [1] |

| InChI Key | KSVFXAZDBKITEF-UHFFFAOYSA-N | [1] |

| Storage | Inert atmosphere, Room Temperature | [5][6] |

Synthesis and Mechanism: Achieving Selective Mono-Acylation

The most common and efficient method for synthesizing 1-Benzoylpiperazine is the N-acylation of piperazine with benzoyl chloride. This reaction is a classic example of a Schotten-Baumann reaction.[8] The primary technical challenge is to favor mono-acylation and prevent the formation of the 1,4-dibenzoylpiperazine byproduct. This is achieved by carefully controlling stoichiometry and reaction conditions.[8]

The reaction proceeds via a nucleophilic acyl substitution. The secondary amine of piperazine acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzoyl chloride to form a tetrahedral intermediate. This unstable intermediate collapses, eliminating a chloride ion and forming a protonated amide. A base is used to neutralize the generated hydrochloric acid (HCl), which prevents the protonation of the starting piperazine (rendering it non-nucleophilic) and drives the reaction toward the product.[8]

Workflow for the Synthesis of 1-Benzoylpiperazine

Sources

- 1. Buy this compound | 56227-55-5 [smolecule.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chemimpex.com [chemimpex.com]

- 5. 1-BENZOYLPIPERAZINE HYROCHLORIDE 97 | 56227-55-5 [chemicalbook.com]

- 6. chembk.com [chembk.com]

- 7. 1-Benzoylpiperazine monohydrochloride | CAS#:56227-55-5 | Chemsrc [chemsrc.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

1-Benzoylpiperazine hydrochloride molecular weight and formula

An In-Depth Technical Guide to 1-Benzoylpiperazine Hydrochloride: Properties, Synthesis, and Applications

Introduction

This compound (BPP HCl) is a derivative of the piperazine heterocyclic ring, distinguished by a benzoyl group attached to one of the nitrogen atoms. While not as extensively studied for its psychoactive properties as its analogue, 1-Benzylpiperazine (BZP), 1-Benzoylpiperazine serves as a crucial chemical intermediate and building block in modern organic synthesis.[1][2] Its structure, featuring a stable piperazine core, allows for selective functionalization, making it a versatile scaffold in medicinal chemistry for the development of novel therapeutic agents, particularly those targeting the central nervous system (CNS).[1]

This technical guide provides a comprehensive overview of this compound for researchers and drug development professionals. It details the compound's fundamental physicochemical properties, outlines a standard synthesis protocol, discusses its pharmacological context, and summarizes its primary applications and safety considerations.

Physicochemical and Structural Characterization

1-Benzoylpiperazine is most commonly supplied and utilized as a hydrochloride salt. This formulation significantly enhances the compound's stability and solubility in aqueous solutions, which is a critical advantage for both synthetic manipulations and biological assays.[3] The core physicochemical properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₅ClN₂O | [3][4][5] |

| Molecular Weight | 226.70 g/mol | [6][] |

| CAS Number | 56227-55-5 | [3][6] |

| IUPAC Name | phenyl(piperazin-1-yl)methanone;hydrochloride | [3] |

| Appearance | White to off-white solid | [8] |

| Melting Point | >230 °C (decomposes) | [5][8][9] |

| Canonical SMILES | C1CN(CCN1)C(=O)C2=CC=CC=C2.Cl | [3] |

| InChI Key | KSVFXAZDBKITEF-UHFFFAOYSA-N | [3] |

The structure consists of a central piperazine ring acylated with a benzoyl group. The presence of the benzoyl moiety increases lipophilicity compared to unsubstituted piperazine and may influence its interaction with biological targets differently than alkyl-substituted derivatives like BZP.[3]

Synthesis and Purification

The most direct and common method for synthesizing 1-Benzoylpiperazine is the N-acylation of piperazine with benzoyl chloride. The benzoyl group effectively acts as a protecting group for one nitrogen atom, permitting subsequent selective functionalization at the second nitrogen if desired.[2]

Experimental Protocol: N-Acylation of Piperazine

This protocol describes the synthesis of the free base, which is subsequently converted to the hydrochloride salt.

Objective: To synthesize 1-Benzoylpiperazine via Schotten-Baumann acylation.

Materials:

-

Piperazine

-

Benzoyl chloride

-

Dichloromethane (DCM), anhydrous

-

Triethylamine (TEA) or aqueous Sodium Hydroxide

-

Hydrochloric acid (ethanolic or aqueous)

-

Anhydrous sodium sulfate

-

Standard laboratory glassware and magnetic stirrer

Methodology:

-

Reaction Setup: In a round-bottom flask, dissolve piperazine (1.0 equivalent) in anhydrous DCM. Cool the solution to 0 °C using an ice bath.

-

Base Addition: Add triethylamine (1.1 equivalents) to the solution. TEA acts as an acid scavenger, neutralizing the HCl byproduct generated during the reaction.

-

Acylation: Add benzoyl chloride (1.0 equivalent) dropwise to the stirred solution, maintaining the temperature at 0 °C. The dropwise addition is crucial to control the exothermic reaction.

-

Reaction Progression: Allow the mixture to warm to room temperature and stir for 4-6 hours.[2] The reaction progress can be monitored by Thin-Layer Chromatography (TLC).

-

Workup and Extraction: Upon completion, wash the reaction mixture sequentially with water and brine. Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 1-Benzoylpiperazine.

-

Purification: The crude product can be purified via column chromatography on silica gel if necessary.[2]

-

Salt Formation: Dissolve the purified free base in a suitable solvent like ethanol or diethyl ether. Add a stoichiometric amount of hydrochloric acid (e.g., as a solution in ethanol) to precipitate this compound. Filter the resulting solid and dry under vacuum.

Caption: Structural relationship of 1-Benzoylpiperazine to its core scaffold.

Analytical Methodologies

The identification and quantification of this compound in various matrices can be achieved using standard analytical techniques employed for other designer piperazine drugs.

Recommended Protocol: LC-MS Analysis

Objective: To detect and quantify 1-Benzoylpiperazine using Liquid Chromatography-Mass Spectrometry (LC-MS).

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Mass Spectrometer (e.g., Triple Quadrupole or Orbitrap)

-

C18 Reverse-Phase HPLC Column

Methodology:

-

Sample Preparation: Dissolve the analyte in a suitable solvent like methanol to create a stock solution. For biological matrices, a liquid-liquid extraction or solid-phase extraction (SPE) would be required to isolate the compound.

-

Chromatographic Separation:

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: A typical gradient would start with high aqueous content (e.g., 95% A) and ramp up to high organic content (e.g., 95% B) to elute the compound. Piperazine derivatives are generally polar and may elute early in a reverse-phase gradient. [10] * Flow Rate: 0.3 - 0.5 mL/min

-

-

Mass Spectrometry Detection:

-

Ionization Mode: Electrospray Ionization, Positive (ESI+).

-

Detection Mode: Selected Ion Monitoring (SIM) for the protonated molecular ion [M+H]⁺, or Multiple Reaction Monitoring (MRM) for quantitative analysis, using specific precursor-product ion transitions.

-

Applications in Research and Drug Development

The primary utility of this compound lies in its role as a versatile chemical intermediate.

-

Organic Synthesis: It serves as a foundational building block for creating more complex molecules. [8]The benzoyl group provides a stable handle while the secondary amine remains available for various coupling reactions, enabling the synthesis of diverse compound libraries. [2]* Pharmaceutical Research: Derivatives of 1-Benzoylpiperazine are actively explored for their potential pharmacological activities. Its scaffold is a key component in the development of agents targeting CNS disorders, including potential anti-anxiety and antidepressant medications. [1][3]

Safety and Handling

This compound is classified as an irritant and should be handled with appropriate caution in a laboratory setting. [3]The toxicological properties have not been fully investigated. [11]

| Hazard Class | GHS Code | Description |

|---|---|---|

| Skin Irritation | H315 | Causes skin irritation |

| Eye Irritation | H319 | Causes serious eye irritation |

| Respiratory Irritation | H335 | May cause respiratory irritation |

Handling Precautions:

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat. Use a dust mask or work in a ventilated hood to avoid inhalation. [11]* Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere. [5][8]* First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water for at least 15 minutes. If inhaled, move to fresh air. Seek immediate medical attention in case of significant exposure. [11]

Conclusion

This compound is a valuable chemical compound defined by its straightforward synthesis and versatile structure. While its own pharmacological profile is not extensively documented, its close relationship to known CNS-active piperazines makes it a scaffold of significant interest in medicinal chemistry. Its primary role as a stable, reactive intermediate enables the construction of diverse and complex molecules, solidifying its importance for researchers and scientists in the field of drug discovery and organic synthesis.

References

-

1-benzylpiperazine. Organic Syntheses. [Link]

-

1-Benzoylpiperazine. Bluelight.org. [Link]

-

This compound. ChemBK. [Link]

-

1-Benzoylpiperazine monohydrochloride | CAS#:56227-55-5. Chemsrc. [Link]

-

Benzylpiperazine. Wikipedia. [Link]

-

1-benzoylpiperazine HCl. PubChem, National Institutes of Health. [Link]

-

1-Benzoylpiperazine | C11H14N2O. PubChem, National Institutes of Health. [Link]

-

BZP/piperazines drug profile. European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). [Link]

-

Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. MDPI. [Link]

-

Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University Electronic Theses and Dissertations. [Link]

-

Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime (UNODC). [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Buy this compound | 56227-55-5 [smolecule.com]

- 4. chemscene.com [chemscene.com]

- 5. chembk.com [chembk.com]

- 6. scbt.com [scbt.com]

- 8. 1-BENZOYLPIPERAZINE HYROCHLORIDE 97 | 56227-55-5 [chemicalbook.com]

- 9. 1-Benzoylpiperazine monohydrochloride | CAS#:56227-55-5 | Chemsrc [chemsrc.com]

- 10. mdpi.com [mdpi.com]

- 11. fishersci.com [fishersci.com]

1-Benzoylpiperazine hydrochloride melting point and boiling point

An In-depth Technical Guide to the Physicochemical Properties of 1-Benzoylpiperazine Hydrochloride: Melting and Boiling Point Analysis

Introduction

1-Benzoylpiperazine, and its hydrochloride salt (BZP-HCl), are pivotal chemical intermediates in the landscape of modern drug discovery and development. As derivatives of piperazine, these compounds form the structural core of numerous pharmaceuticals, particularly those targeting the central nervous system.[1][2] The physicochemical properties of an active pharmaceutical ingredient (API) or its intermediates are fundamental to its development, formulation, and quality control. Among the most critical of these properties are the melting and boiling points, which serve as primary indicators of identity, purity, and stability.

This technical guide offers a comprehensive analysis of the melting and boiling points of this compound. Authored from the perspective of a senior application scientist, this document moves beyond a simple recitation of values to explore the underlying chemical principles, detail rigorous experimental protocols for their determination, and explain the causality behind these analytical choices. The content is specifically tailored for researchers, scientists, and drug development professionals who require a deep and practical understanding of this compound's thermal behavior.

Core Physicochemical Data

A precise understanding of a compound's fundamental properties is the bedrock of all subsequent research and development. The data for this compound are summarized below.

| Property | Value | Source(s) |

| Chemical Name | This compound | [3] |

| Synonyms | N-Benzoylpiperazine hydrochloride, Phenyl(piperazin-1-yl)methanone hydrochloride | [3][4] |

| CAS Number | 56227-55-5 | [3][5] |

| Molecular Formula | C₁₁H₁₄N₂O · HCl | [3] |

| Molecular Weight | 226.70 g/mol | [3] |

| Appearance | White to off-white solid | [5][6] |

| Melting Point | >230 °C (literature) | [4][5][6][7] |

| Boiling Point | Not applicable (decomposes) | N/A |

Melting Point: A Critical Parameter for Identity and Purity

The melting point is arguably the most frequently used thermal characteristic for a crystalline solid. It provides a rapid and cost-effective means to confirm the identity of a compound and assess its purity.

Reported Melting Point and the Influence of the Salt Form

Multiple chemical suppliers and databases report the melting point of this compound as >230 °C.[5][7] The ">" notation signifies that the compound melts at a temperature exceeding 230 °C, and it often implies that thermal decomposition may occur at or near the melting temperature. This high melting point is a direct consequence of its structure as a hydrochloride salt.

The free base, 1-Benzoylpiperazine, is a tertiary amine, which can be oily or a low-melting solid. However, the formation of the hydrochloride salt introduces a strong ionic interaction between the protonated piperazine nitrogen (a cation) and the chloride anion. These electrostatic forces organize the molecules into a stable crystal lattice.[8] Overcoming this high lattice energy requires a significant amount of thermal energy, resulting in a much higher melting point compared to the parent free base. This salt form is preferred in pharmaceutical applications because it typically enhances stability, reduces hygroscopicity, and improves handling characteristics compared to the often more reactive free base, which can absorb atmospheric carbon dioxide.[9][10]

Interpreting the Melting Range for Purity Assessment

From an analytical standpoint, the term "melting point" is more accurately described as a "melting range." For a highly pure, crystalline compound, this range—the span between the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid—is very narrow, typically 0.5-2.0 °C.[11]

The presence of impurities disrupts the crystal lattice, which has two primary effects:

-

Melting Point Depression: The impurities lower the energy required to break the lattice, causing the substance to melt at a lower temperature.

-

Melting Range Broadening: The melting process occurs over a wider temperature range as different parts of the mixture melt at different temperatures.[11][12]

Therefore, observing a sharp melting range close to the literature value is a strong indicator of high purity. Conversely, a depressed and broad melting range signals the presence of impurities.

Caption: Logical workflow for assessing sample purity based on melting point characteristics.

Boiling Point: Theoretical Considerations and Practical Limitations

While the boiling point is a defining characteristic for liquids, its determination for a stable, high-melting ionic solid like this compound is generally not feasible or informative.

Thermal Decomposition vs. Boiling

As discussed, the high melting point of BZP-HCl is due to the strong ionic forces in its crystal lattice. The energy required to transition this compound from a liquid to a gaseous state (i.e., to make it boil) would be even greater. Before this temperature can be reached at standard atmospheric pressure, the thermal energy supplied will exceed the activation energy of decomposition pathways. Covalent bonds within the 1-Benzoylpiperazine molecule will break, leading to irreversible chemical degradation rather than boiling. This is a common characteristic of complex organic salts.

Contrast with Distillable Free Base Analogues

The profound effect of the salt form can be appreciated by comparing it to related free base compounds. For instance, the structurally similar compound 1-benzylpiperazine (the free base) can be distilled, with a reported boiling point of 122–124 °C at a reduced pressure of 2.5 mm Hg.[9] Distillation under vacuum is necessary because even the free base may decompose at its atmospheric boiling point. For BZP-HCl, the addition of the ionic bond makes boiling a practical impossibility, even under a high vacuum. Consequently, a boiling point is not listed as a specification for this compound.

Experimental Protocols for Thermal Analysis

Accurate and reproducible determination of the melting point requires a standardized methodology. The following protocol describes a robust procedure using modern digital apparatus, which offers superior precision and safety over traditional oil bath methods.

Protocol: Determination of Melting Point

Principle: This protocol is based on the visual detection of the solid-to-liquid phase transition of a sample heated at a controlled, slow rate. A digital melting point apparatus uses a heated metal block and a high-magnification lens or camera to allow for precise observation.[12]

Self-Validation and Trustworthiness: The integrity of this protocol is ensured by three key elements:

-

Instrument Calibration: Regular calibration with certified reference standards (e.g., caffeine, vanillin) ensures the thermometer's accuracy.

-

Slow Heating Rate: A slow ramp rate (1-2 °C/minute) near the expected melting point is critical to maintain thermal equilibrium between the heating block, the thermometer, and the sample, preventing temperature lag and ensuring an accurate reading.

-

Consistent Sample Preparation: A uniformly packed, small amount of sample (2-3 mm high) ensures efficient and even heat transfer.[12]

Materials:

-

This compound sample

-

Digital melting point apparatus (e.g., Mel-Temp®, DigiMelt)

-

Glass capillary tubes (one end sealed)

-

Spatula

-

Mortar and pestle (if sample consists of large crystals)

-

Certified melting point standards for calibration

Procedure:

-

Sample Preparation:

-

If the sample consists of large crystals, gently grind a small amount into a fine, uniform powder using a clean, dry mortar and pestle. This ensures efficient packing.

-

Invert a capillary tube and press the open end into the powder several times.

-

Invert the tube and tap the sealed end gently on a hard surface, or drop it down a long glass tube, to compact the powder into the bottom.[12]

-

The final packed sample height should be 2-3 mm.

-

-

Instrument Setup:

-

Ensure the apparatus is clean and has cooled to at least 20 °C below the expected melting point.

-

Set the starting temperature, ramp rate (heating rate), and stop temperature on the digital controller. For an unknown or first run, a fast ramp (10-20 °C/min) can be used to find an approximate range.[12]

-

For an accurate measurement, set the ramp rate to 1-2 °C/min and begin the ramp approximately 15-20 °C below the expected melting point of ~230 °C.

-

-

Measurement:

-

Carefully insert the packed capillary tube into the sample holder of the apparatus.

-

Begin the heating program.

-

Observe the sample closely through the viewing lens.

-

Record the temperature (T₁) at which the first drop of liquid becomes visible.

-

Continue observing and record the temperature (T₂) at which the last solid crystal melts completely.

-

The melting range is reported as T₁ - T₂.

-

-

Post-Measurement:

-

Allow the apparatus to cool completely before the next measurement.

-

Dispose of the used capillary tube in a designated glass waste container. Never reuse a capillary tube.

-

Caption: Standard experimental workflow for determining the melting point of a solid sample.

Protocol: Mixed Melting Point for Identity Confirmation

Principle: This technique confirms the identity of an unknown compound by mixing it with a known, authentic sample. If the two substances are identical, the melting point of the mixture will be sharp and unchanged. If they are different, the authentic sample will act as an impurity, causing the melting point to be depressed and the range to broaden.[11]

Procedure:

-

Determine the melting range of your unknown sample alone, as described in Protocol 5.1.

-

Create an intimate mixture of the unknown sample with an authentic sample of this compound in an approximate 1:1 ratio. Grind them together gently to ensure homogeneity.

-

Pack the mixture into a new capillary tube.

-

Determine the melting range of the mixture.

-

Interpretation:

-

No change in melting range: The unknown is identical to the authentic sample.

-

Depressed and broadened melting range: The unknown is not the same compound as the authentic sample.

-

Conclusion

The thermal properties of this compound are defined by its nature as an organic salt. Its high melting point of >230 °C is a direct result of the strong ionic forces within its crystal lattice, making this parameter a reliable indicator of the compound's identity. Furthermore, the narrowness of its melting range serves as a critical quality attribute for assessing purity. A practical boiling point for BZP-HCl is not determinable, as the compound undergoes thermal decomposition at temperatures below its theoretical boiling point. The rigorous application of the standardized experimental protocols detailed in this guide is essential for obtaining accurate and trustworthy data, which is fundamental to the successful development and quality control of any pharmaceutical product involving this important chemical intermediate.

References

-

Organic Syntheses Procedure. 1-benzylpiperazine.

-

BenchChem. A Technical Guide to the Physicochemical Properties of Piperazine Salts.

-

BenchChem. 1-Benzoylpiperazine | 13754-38-6.

-

Sigma-Aldrich. This compound 97 56227-55-5.

-

ResearchGate. Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.

-

ResearchGate. (PDF) Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.

-

ChemicalBook. 1-BENZOYLPIPERAZINE HYROCHLORIDE 97 CAS#: 56227-55-5.

-

PubChem - NIH. 1-Benzoylpiperazine | C11H14N2O | CID 762654.

-

Smolecule. Buy this compound | 56227-55-5.

-

Chemsrc. 1-Benzoylpiperazine monohydrochloride | CAS#:56227-55-5.

-

Wikipedia. Piperazine.

-

WikiMili. Piperazine.

-

ChemicalBook. 1-BENZOYLPIPERAZINE HYROCHLORIDE 97 | 56227-55-5.

-

Fisher Scientific. SAFETY DATA SHEET - Piperazine.

-

Cayman Chemical. Safety Data Sheet - BZP (hydrochloride).

-

Sigma-Aldrich. SAFETY DATA SHEET.

-

Fisher Scientific. SAFETY DATA SHEET - Benzyl-1-piperazinecarboxylate.

-

University of Alberta. Experiment 1: Melting-point Determinations.

-

BOC Sciences. CAS 56227-55-5 this compound.

-

University of Babylon. Determination of melting and boiling points.

-

University of Calgary. Melting point determination.

-

Grand Valley State University. Experiment 1 - Melting Points.

-

University of Technology. experiment (1) determination of melting points.

-

ChemicalBook. 56227-55-5(1-BENZOYLPIPERAZINE HYROCHLORIDE 97) Product Description.

-

Proprep. Determine the boiling point of hydrochloric acid (HCl) and discuss its significance.

-

Chemistry LibreTexts. 6.2B: Step-by-Step Procedures for Boiling Point Determination.

-

Oreate AI Blog. Boiling Point for Hydrochloric Acid.

-

PubMed. Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies.

-

NCERT. SYSTEMATIC QUALITATIVE ANALYSIS.

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Buy this compound | 56227-55-5 [smolecule.com]

- 4. 56227-55-5 CAS MSDS (1-BENZOYLPIPERAZINE HYROCHLORIDE 97) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. 1-BENZOYLPIPERAZINE HYROCHLORIDE 97 CAS#: 56227-55-5 [amp.chemicalbook.com]

- 6. 1-BENZOYLPIPERAZINE HYROCHLORIDE 97 | 56227-55-5 [chemicalbook.com]

- 7. 1-Benzoylpiperazine monohydrochloride | CAS#:56227-55-5 | Chemsrc [chemsrc.com]

- 8. alnoor.edu.iq [alnoor.edu.iq]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. athabascau.ca [athabascau.ca]

- 12. jan.ucc.nau.edu [jan.ucc.nau.edu]

1-Benzoylpiperazine hydrochloride solubility in water and organic solvents

An In-Depth Technical Guide to the Solubility of 1-Benzoylpiperazine Hydrochloride in Water and Organic Solvents

Abstract

1-Benzoylpiperazine (BZP), a derivative of piperazine, and its hydrochloride salt are of significant interest in pharmacological and toxicological research. A fundamental physicochemical property governing its behavior in both biological systems and analytical workflows is its solubility. This guide provides a comprehensive exploration of the theoretical and practical aspects of determining the solubility of this compound (BZP-HCl). It moves beyond a simple data sheet to offer a detailed methodological framework, enabling researchers to perform accurate and reproducible solubility assessments. The protocols described are grounded in established principles of physical chemistry and analytical science, ensuring a self-validating approach to data generation.

Introduction to this compound and the Critical Role of Solubility

1-Benzoylpiperazine is a synthetic compound that acts as a stimulant and has been identified in recreational drugs. For scientific investigation, it is typically prepared as a hydrochloride salt (BZP-HCl) to improve its stability and handling characteristics. The addition of the hydrochloride moiety fundamentally alters the molecule's physicochemical properties, most notably its solubility.

Understanding the solubility of BZP-HCl is paramount for:

-

Pharmacokinetic Studies: Aqueous solubility is a primary determinant of a drug's dissolution rate in the gastrointestinal tract, which in turn influences its absorption, distribution, metabolism, and excretion (ADME) profile.

-

In Vitro Assay Development: Preparing accurate stock solutions and understanding the compound's behavior in buffer systems are essential for reliable toxicological and pharmacological screening.

-

Analytical Method Development: Solubility in various organic solvents dictates the choice of mobile phases for chromatographic techniques like HPLC and GC, as well as solvents for extraction and purification.

-

Formulation Science: For any potential therapeutic application, solubility data is the foundation for developing stable and effective dosage forms.

This document serves as a guide for researchers to not only understand the factors governing BZP-HCl solubility but also to experimentally determine it with high fidelity.

Theoretical Framework: Physicochemical Drivers of Solubility

The solubility of a compound is not an arbitrary value but a result of the interplay between its intrinsic properties and the characteristics of the solvent. For BZP-HCl, the key factors are its ionic nature, pKa, and the polarity of the solvent.

The Impact of the Hydrochloride Salt

1-Benzoylpiperazine is a weak base. The nitrogen atom in the piperazine ring can accept a proton. By reacting the free base with hydrochloric acid, the highly polar, ionizable hydrochloride salt is formed. This conversion is a standard pharmaceutical strategy to enhance aqueous solubility. In water, the salt dissociates, yielding the protonated benzoylpiperazinium cation and a chloride anion. This ionic form can readily participate in favorable ion-dipole interactions with polar water molecules, leading to significantly greater aqueous solubility compared to the neutral free base.

The Henderson-Hasselbalch Relationship and pH-Dependent Solubility

The solubility of BZP-HCl in aqueous media is intrinsically linked to the pH of the solution. As a salt of a weak base, the equilibrium between its protonated (ionized) and neutral (free base) forms is governed by its pKa and the solution's pH. This relationship is described by the Henderson-Hasselbalch equation.

The piperazine moiety typically has two pKa values. For substituted piperazines, the relevant pKa is often in the physiological range. While specific experimental data for BZP is not widely published, analogous structures suggest a pKa in the range of 7.5-8.5.

-

At pH < pKa: The compound will exist predominantly in its protonated, cationic form. This ionized form is highly polar and thus more soluble in water. Therefore, BZP-HCl exhibits its highest solubility in acidic to neutral aqueous solutions.

-

At pH > pKa: As the pH increases, the equilibrium shifts towards the deprotonated, neutral free base. This form is significantly less polar and, consequently, less soluble in water. At a sufficiently high pH, the free base may precipitate out of the solution.

This pH-dependent behavior is a critical consideration for designing experiments in biological buffers, which typically range from pH 7.2 to 7.4.

Solvent Polarity and the "Like Dissolves Like" Principle

The solubility in organic solvents is dictated by the principle of "like dissolves like." The polarity of the solvent must be matched with the polarity of the solute.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents have a high dielectric constant and can engage in hydrogen bonding. They are effective at solvating both the ionic BZP-HCl (through ion-dipole interactions) and its free base form. BZP-HCl is expected to exhibit good solubility in these solvents.

-

Polar Aprotic Solvents (e.g., Acetonitrile, Acetone): These solvents have a significant dipole moment but lack hydrogen bond-donating capabilities. They are less effective at solvating the dissociated ions compared to protic solvents, so solubility may be moderate.

-

Non-polar Solvents (e.g., Hexane, Toluene): These solvents have low dielectric constants and cannot effectively solvate the charged ions of BZP-HCl. Consequently, the solubility of the salt in these solvents is expected to be very low. However, the neutral free base form of BZP would be significantly more soluble in these non-polar environments.

Experimental Determination of Solubility: A Validated Protocol

The following section details a robust, step-by-step protocol for determining the equilibrium solubility of BZP-HCl. The gold-standard shake-flask method is described, which is recognized by regulatory bodies for its reliability.

Core Experimental Workflow

The workflow is designed to ensure that a true equilibrium is reached between the undissolved solid and the saturated solution, which is the definition of solubility.

Caption: Physicochemical Drivers of BZP-HCl Solubility.

Conclusion

The solubility of this compound is a multi-faceted property, critically dependent on the pH of aqueous solutions and the polarity of organic solvents. Due to its ionic nature, BZP-HCl is expected to be readily soluble in acidic aqueous media and polar protic organic solvents, with solubility decreasing significantly in basic or non-polar environments. By employing a systematic and validated experimental protocol, such as the shake-flask method, researchers can generate reliable and reproducible solubility data. This information is not merely a physical constant but a vital parameter that informs the design and interpretation of a wide range of pharmacological, toxicological, and analytical studies.

References

-

OECD (2012), Test No. 105: Water Solubility, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris. URL: [Link]

The Enigmatic Stimulant: An In-Depth Technical Guide to the CNS Mechanism of 1-Benzoylpiperazine Hydrochloride

For Distribution Among Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Known and the Unknown

This guide delves into the central nervous system (CNS) mechanism of action of 1-Benzoylpiperazine hydrochloride. It is imperative to begin with a crucial caveat: the direct pharmacological and neurochemical profile of 1-Benzoylpiperazine is not extensively characterized in scientific literature.[1] Much of our current understanding is extrapolated from its close structural and synthetic analogue, 1-Benzylpiperazine (BZP), a compound with a more thoroughly documented history as a recreational substance with stimulant properties.[2][3][4] This document will, therefore, provide a comprehensive overview of the well-established CNS mechanism of BZP as a foundational framework. We will then critically analyze the structural distinctions between these two molecules to hypothesize the potential pharmacological activities of 1-Benzoylpiperazine, outlining the necessary experimental avenues for its definitive characterization.

Part 1: The Archetype - 1-Benzylpiperazine (BZP) CNS Mechanism of Action

1-Benzylpiperazine (BZP) is a synthetic compound recognized for its stimulant and euphoric effects, which are qualitatively similar to those of amphetamine, albeit with a lower potency.[2][3] Its mechanism of action is multifaceted, primarily revolving around its interaction with monoaminergic neurotransmitter systems.[5][6]

Primary Action on Monoamine Transporters

The principal mechanism through which BZP exerts its stimulant effects is by targeting the transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT).[7][8] BZP acts as both a releaser and a reuptake inhibitor of these monoamines, leading to an increased concentration of these neurotransmitters in the synaptic cleft.[7][9][10]

-

Dopamine (DA): BZP demonstrates a pronounced effect on the dopamine system.[6][11] It induces the non-exocytotic release of dopamine by reversing the direction of transporter flux and also inhibits dopamine reuptake.[8] This surge in synaptic dopamine is largely responsible for the stimulant and rewarding properties of the drug.[6]

-

Norepinephrine (NE): BZP also impacts the noradrenergic system, albeit to a lesser extent than its effects on dopamine.[2] It promotes the release and inhibits the reuptake of norepinephrine, contributing to its sympathomimetic effects such as increased heart rate and blood pressure.[3]

-

Serotonin (5-HT): The interaction of BZP with the serotonergic system is more complex and less potent compared to its dopaminergic actions.[2] It has amphetamine-like effects on the serotonin reuptake transporter, increasing extracellular serotonin levels.[2][12]

Receptor Interactions

Beyond its influence on monoamine transporters, BZP also exhibits direct agonist activity at a variety of serotonin receptors.[2][12] This non-selective agonism contributes to the diverse psychological and physiological effects of the compound.

-

5-HT2A Receptors: Agonism at 5-HT2A receptors may be responsible for the mild hallucinogenic effects reported at high doses of BZP.[2][12]

-

5-HT2B Receptors: Interaction with 5-HT2B receptors, which are densely expressed in the gastrointestinal tract, could explain some of the peripheral side effects associated with BZP use.[2][12]

-

5-HT3 Receptors: The common side effect of headaches may be linked to BZP's activity at 5-HT3 receptors, which are implicated in migraine pathophysiology.[2][12]

-

α2-Adrenoreceptors: BZP acts as an antagonist at α2-adrenoreceptors.[2][12] This action inhibits the negative feedback mechanism for norepinephrine release, leading to a further increase in synaptic norepinephrine.[2][12]

Neurotoxicity and Cellular Mechanisms

Chronic or high-dose administration of BZP has been associated with neurotoxic effects. In vitro studies suggest that BZP can induce apoptosis (programmed cell death) in neuronal cells.[9] This process appears to be mediated through the mitochondrial pathway, involving the activation of caspase-3 and caspase-9.[9] Furthermore, BZP has been shown to increase the production of reactive oxygen species (ROS), leading to oxidative stress and cellular damage.[9]

Part 2: The Enigma - Hypothesizing the Mechanism of this compound

The structural difference between 1-Benzylpiperazine and 1-Benzoylpiperazine lies in the functional group attached to the piperazine ring: a benzyl group (-CH₂-phenyl) in BZP versus a benzoyl group (-C(=O)-phenyl) in 1-Benzoylpiperazine. This seemingly minor alteration from a methylene bridge to a carbonyl group can have profound implications for the molecule's pharmacological profile.

Potential Impact of the Benzoyl Group

The introduction of a carbonyl group in 1-Benzoylpiperazine introduces several key chemical changes:

-

Electron-Withdrawing Nature: The carbonyl group is electron-withdrawing, which can alter the electron density of the adjacent nitrogen atom in the piperazine ring. This could affect its basicity and, consequently, its interaction with receptor binding sites and transporter proteins.

-

Steric Hindrance: The planar geometry of the benzoyl group may introduce different steric constraints compared to the more flexible benzyl group, potentially influencing binding affinity and selectivity.

-

Hydrogen Bonding: The oxygen atom of the carbonyl group can act as a hydrogen bond acceptor, introducing a new potential point of interaction with biological targets.

Inferences from Related Compounds

Limited research on benzoylpiperazine derivatives suggests they may have a different pharmacological profile compared to their benzyl counterparts. One study indicated that benzoylpiperazine derivatives were essentially inactive at both 5-HT₁ and 5-HT₂ sites, in stark contrast to the activity of many phenylpiperazines. This suggests that the benzoyl moiety may significantly reduce or abolish affinity for these serotonin receptor subtypes.

A Hypothetical Mechanism of Action

Given the structural and limited preliminary data, we can propose a hypothetical mechanism for 1-Benzoylpiperazine:

-

Monoamine Transporters: It is plausible that 1-Benzoylpiperazine retains some activity at DAT, NET, and SERT. However, the altered electronics and sterics of the benzoyl group may change its potency and selectivity. It might act as a reuptake inhibitor with a different profile than BZP, or its ability to act as a releasing agent could be diminished.

-

Receptor Interactions: The lack of activity of benzoylpiperazine derivatives at 5-HT₁ and 5-HT₂ receptors in some studies suggests that 1-Benzoylpiperazine may have a more "pure" monoaminergic reuptake inhibitor profile, with fewer direct receptor-mediated effects than BZP.

Part 3: The Path Forward - Essential Experimental Protocols for Elucidation

To definitively characterize the CNS mechanism of action of this compound, a systematic experimental approach is required. The following protocols, widely used in neuropharmacology, would be essential.

In Vitro Assays

-

Receptor Binding Assays:

-

Objective: To determine the binding affinity of 1-Benzoylpiperazine for a wide panel of CNS receptors and transporters.

-

Methodology:

-

Prepare cell membrane homogenates expressing the target receptor or transporter (e.g., DAT, SERT, NET, 5-HT receptor subtypes).

-

Incubate the membranes with a specific radioligand for the target site in the presence of varying concentrations of 1-Benzoylpiperazine.

-

After incubation, separate bound from free radioligand by rapid filtration.

-

Quantify the radioactivity of the filters using a scintillation counter.

-

Calculate the inhibition constant (Ki) from competitive binding curves to determine the affinity of 1-Benzoylpiperazine for each target.

-

-

-

Neurotransmitter Uptake and Release Assays:

-

Objective: To assess the functional effect of 1-Benzoylpiperazine on monoamine transporter activity.

-

Methodology (Uptake):

-

Use synaptosomes prepared from specific brain regions (e.g., striatum for DAT, hippocampus for SERT).

-

Pre-incubate the synaptosomes with varying concentrations of 1-Benzoylpiperazine.

-

Add a radiolabeled monoamine (e.g., [³H]dopamine, [³H]serotonin).

-

After a short incubation, terminate the uptake by rapid filtration and washing.

-

Measure the radioactivity accumulated in the synaptosomes to determine the inhibitory concentration (IC₅₀) of 1-Benzoylpiperazine on monoamine uptake.

-

-

Methodology (Release):

-

Pre-load synaptosomes with a radiolabeled monoamine.

-

Wash the synaptosomes to remove excess radioactivity.

-

Expose the pre-loaded synaptosomes to varying concentrations of 1-Benzoylpiperazine.

-

Measure the amount of radioactivity released into the supernatant to determine the releasing-potency (EC₅₀) of the compound.

-

-

In Vivo Studies

-

Intracranial Microdialysis:

-

Objective: To measure the real-time effects of 1-Benzoylpiperazine on extracellular neurotransmitter levels in the brains of awake, freely moving animals.

-

Methodology:

-

Surgically implant a microdialysis probe into a specific brain region of interest (e.g., nucleus accumbens, prefrontal cortex) in an anesthetized rodent.

-

After a recovery period, perfuse the probe with artificial cerebrospinal fluid.

-

Collect dialysate samples at regular intervals before and after systemic administration of 1-Benzoylpiperazine.

-

Analyze the dialysate samples for dopamine, serotonin, and norepinephrine concentrations using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

-

-

-

Behavioral Pharmacology:

-

Objective: To characterize the behavioral effects of 1-Benzoylpiperazine and correlate them with its neurochemical actions.

-

Methodology:

-

Locomotor Activity: Measure changes in spontaneous movement in an open field to assess stimulant or sedative effects.

-

Drug Discrimination: Train animals to discriminate between the effects of a known stimulant (e.g., amphetamine or cocaine) and saline. Test whether 1-Benzoylpiperazine substitutes for the training drug to determine if it has a similar subjective effect.

-

Conditioned Place Preference: Assess the rewarding or aversive properties of the compound by pairing its administration with a specific environment.

-

-

Part 4: Data Presentation and Visualization

Quantitative Data Summary for 1-Benzylpiperazine (BZP)

| Parameter | Dopamine Transporter (DAT) | Norepinephrine Transporter (NET) | Serotonin Transporter (SERT) |

| Release EC₅₀ (nM) | 175 | 62 | 6050 |

Data from a comparative study, highlighting BZP's higher potency for NET and DAT over SERT in inducing neurotransmitter release.[2]

Visualizing the Mechanism of Action

Diagram 1: Established CNS Mechanism of 1-Benzylpiperazine (BZP)

A diagram illustrating the primary actions of BZP on monoamine transporters and presynaptic autoreceptors.

Diagram 2: Hypothetical CNS Mechanism of 1-Benzoylpiperazine

A diagram illustrating the hypothetical and unconfirmed actions of 1-Benzoylpiperazine, highlighting areas requiring investigation.

Conclusion and Future Directions

The CNS mechanism of action of this compound remains an open and intriguing question for neuropharmacology. While the well-documented profile of its analogue, 1-Benzylpiperazine, provides a valuable starting point, the structural alteration introduced by the benzoyl group likely imparts a distinct pharmacological signature. The current evidence, though sparse, suggests a potential shift away from direct serotonin receptor agonism, possibly towards a more selective monoamine reuptake inhibitor profile.

Definitive elucidation of 1-Benzoylpiperazine's mechanism requires a rigorous application of the in vitro and in vivo experimental protocols outlined in this guide. Such research is not only of academic interest but also crucial for understanding the potential therapeutic applications or abuse liability of this and other novel psychoactive substances. The scientific community is encouraged to pursue these investigations to replace informed hypothesis with empirical certainty.

References

-

Wikipedia. Benzylpiperazine. [Link]

-

chemeurope.com. Benzylpiperazine. [Link]

-

Nikodemska, A., et al. (2016). An In Vitro Study of the Neurotoxic Effects of N-Benzylpiperazine: A Designer Drug of Abuse. Neurotoxicity Research, 30(3), 445-456. [Link]

-

European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). BZP/piperazines drug profile. [Link]

-

Baumann, M. H., et al. (2005). Effects of “Legal X” Piperazine Analogs on Dopamine and Serotonin Release in Rat Brain. Annals of the New York Academy of Sciences, 1025(1), 189-200. [Link]

-

DEA Diversion Control Division. N-benzylpiperazine (Street Names: BZP, A2, Legal E or Legal X). [Link]

-

Arbo, M. D., et al. (2013). Update on 1-benzylpiperazine (BZP) party pills. Archives of Toxicology, 87(5), 897-907. [Link]

-

Bluelight.org. (2024). 1-Benzoylpiperazine. [Link]

-

Cohen, B. M., & Butler, R. (2016). Benzylpiperazine: "A messy drug". Progress in Neuro-Psychopharmacology and Biological Psychiatry, 68, 14-20. [Link]

-

Almaghrabi, M., & Dhanasekaran, M. (2016). 1-Benzylpiperazine and other piperazine-based stimulants. ResearchGate. [Link]

-

Schep, L. J., et al. (2011). 1-Benzylpiperazine and other Piperazine-based Derivatives. ResearchGate. [Link]

Sources

- 1. Buy this compound | 56227-55-5 [smolecule.com]

- 2. Benzylpiperazine - Wikipedia [en.wikipedia.org]

- 3. deadiversion.usdoj.gov [deadiversion.usdoj.gov]

- 4. Update on 1-benzylpiperazine (BZP) party pills - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Benzylpiperazine: "A messy drug" [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. BZP/piperazines drug profile | www.euda.europa.eu [euda.europa.eu]

- 8. researchgate.net [researchgate.net]

- 9. An In Vitro Study of the Neurotoxic Effects of N-Benzylpiperazine: A Designer Drug of Abuse - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Benzylpiperazine [chemeurope.com]

1-Benzoylpiperazine hydrochloride pharmacological profile and activity

An In-depth Technical Guide to the Pharmacological Profile and Activity of 1-Benzoylpiperazine Hydrochloride

Authored by: Gemini, Senior Application Scientist

Foreword: This document provides a comprehensive technical overview of this compound (BZP HCl), a derivative of the piperazine chemical class. While its congener, 1-Benzylpiperazine, has been more extensively studied as a recreational substance, 1-Benzoylpiperazine serves as a crucial compound in neuropharmacological research and as a versatile building block in medicinal chemistry.[1] This guide synthesizes current knowledge on its pharmacological mechanisms, physiological effects, and toxicological profile, intended for researchers, scientists, and professionals in drug development.

Chemical Identity and Physicochemical Properties

1-Benzoylpiperazine is a synthetic compound featuring a piperazine ring with a benzoyl group attached to one of the nitrogen atoms.[2] The hydrochloride salt form enhances its stability and solubility in aqueous solutions, making it suitable for laboratory and research applications.[2] The benzoyl group, in contrast to the benzyl group of the more widely known BZP, may increase lipophilicity and alter receptor binding affinities, potentially leading to a unique biological activity profile.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | phenyl(piperazin-1-yl)methanone; hydrochloride | [2] |

| Molecular Formula | C₁₁H₁₅ClN₂O | [2][3][4] |

| Molecular Weight | 226.7 g/mol | [2][3] |

| CAS Number | 56227-55-5 | [3][4][5] |

| Appearance | White to off-white crystalline solid/powder | [1][3] |

| Melting Point | >230 °C | [3][5] |

| Form | Hydrochloride Salt | [2] |

Pharmacodynamics: Elucidating the Mechanism of Action

The primary pharmacological activity of 1-Benzoylpiperazine and its derivatives stems from their modulation of central monoamine neurotransmitter systems, specifically the dopaminergic and serotonergic pathways.[6] The mechanism is complex, involving interactions with neurotransmitter transporters and a range of postsynaptic receptors.

Monoamine Transporter Interaction

Like its analogue 1-Benzylpiperazine (BZP), 1-Benzoylpiperazine derivatives act as releasing agents and reuptake inhibitors at the dopamine transporter (DAT) and the serotonin transporter (SERT).[6] This dual action leads to a significant increase in the synaptic concentrations of both dopamine (DA) and serotonin (5-HT), which subsequently activates their respective postsynaptic receptors.[6] The effects are comparable to those of amphetamine-like stimulants, though typically with lower potency.[7] BZP, for instance, has been shown to be approximately ten times less potent than d-amphetamine.[7]

This elevation of synaptic dopamine is a key contributor to the compound's stimulant and rewarding properties.[8][9] The serotonergic activity contributes to its mood-enhancing and potential hallucinogenic effects at higher doses.[7][10]

Receptor Binding Profile

Beyond transporter interactions, BZP and related compounds exhibit direct agonist activity at a variety of serotonin receptors.[7] This non-selective agonism is crucial to its overall pharmacological profile:

-

5-HT₂ₐ Receptors: Binding to these receptors is thought to mediate the mild hallucinogenic effects reported at high doses.[7]

-

5-HT₂ₙ Receptors: Partial agonist or antagonist activity at these receptors, which are densely expressed in the gastrointestinal tract, may be responsible for peripheral side effects.[7]

-

5-HT₃ Receptors: Interaction with these receptors is implicated in the common side effect of headaches.[7]

Furthermore, BZP demonstrates high-affinity antagonism at α2-adrenoreceptors.[7] This action inhibits the negative feedback loop for norepinephrine release, resulting in increased synaptic noradrenaline and contributing to the compound's sympathomimetic effects.[7]

Pharmacokinetics: Absorption, Metabolism, and Elimination

While specific pharmacokinetic data for this compound is limited, studies on its close analogue, 1-Benzylpiperazine (BZP), provide valuable insights.[11] Following oral administration, BZP is readily absorbed.

Table 2: Pharmacokinetic Parameters of 1-Benzylpiperazine (BZP) in Humans (200mg oral dose)

| Parameter | Value | Description |

| Tₘₐₓ | 75 minutes | Time to reach maximum plasma concentration. |

| Cₘₐₓ | 262 ng/mL | Maximum plasma concentration. |

| t₁/₂ | 5.5 hours | Elimination half-life. |

| Metabolism | Hepatic | Primarily metabolized in the liver to 4-OH BZP and 3-OH BZP. |

| Excretion | Renal | Excreted via urine. Detectable in plasma for up to 30 hours. |

Source: Antia et al., 2009.[11]

The hydrochloride salt formulation of 1-Benzoylpiperazine ensures good solubility in aqueous environments, which is a prerequisite for effective absorption following oral administration.[2] Metabolism is expected to occur in the liver, with excretion of metabolites through the renal system.

Physiological and Behavioral Profile

The physiological and behavioral effects of piperazine derivatives are consistent with their action as central nervous system stimulants with serotonergic properties.[7][10]

Subjective and Behavioral Effects

Users of BZP report a range of subjective effects that are dose-dependent and share similarities with both amphetamines and MDMA.[7][10]

-

Initial Stimulant Effects (50-200 mg dose): Feelings of euphoria, increased energy, enhanced sociability, and heightened sensory appreciation (e.g., for music).[7] Physical effects include pupil dilation, increased heart rate, and mild jaw clenching (bruxism).[7]

-

Later Effects/Adverse Effects: As the primary effects subside, users often experience hangover-like symptoms, including mild headache, nausea, fatigue, and insomnia.[7]

-

Animal Models: In rodent studies, BZP induces dose-dependent increases in locomotor activity, stereotypy (repetitive movements), and hyperactivity.[10] Conditioned place preference studies in rats have confirmed its rewarding properties, suggesting a potential for abuse.[9] These rewarding effects appear to be mediated by both the dopaminergic (D1-like) and serotonergic (5-HT3) systems.[9]

Toxicological Profile

The use of piperazine derivatives is associated with significant adverse effects, particularly at high doses.

-

Common Side Effects: Palpitations, agitation, anxiety, confusion, tremors, and vomiting are frequently reported.[8]

-

Serious Complications: Severe toxicity can lead to life-threatening events such as seizures, acute psychosis, hyperthermia, and renal toxicity.[7][8]

-

Neurotoxicity: In vitro studies using human neuroblastoma cells (SH-SY5Y) have shown that both benzylpiperazine and benzoylpiperazine can induce neurotoxicity.[12] The proposed mechanism involves the induction of oxidative stress, inhibition of mitochondrial functions, and the stimulation of apoptosis (programmed cell death).[12]

Methodologies for Synthesis and In Vitro Analysis

General Synthetic Workflow

1-Benzoylpiperazine is a key intermediate for creating more complex, unsymmetrically substituted piperazine derivatives.[1][6] The benzoyl group serves as a protecting group, allowing for selective functionalization at the second nitrogen atom.[6]

Protocol: In Vitro Neurotoxicity Assessment

This protocol outlines a workflow for evaluating the neurotoxic potential of piperazine derivatives using a dopaminergic human neuroblastoma cell line (SH-SY5Y), as described in comparative studies.[12]

Objective: To quantify markers of oxidative stress, mitochondrial dysfunction, and apoptosis following exposure to the test compound.

Methodology:

-

Cell Culture: Culture SH-SY5Y cells in appropriate media (e.g., DMEM/F-12) supplemented with fetal bovine serum and antibiotics, maintaining them in a humidified incubator at 37°C with 5% CO₂.

-

Compound Exposure: Seed cells in multi-well plates. Once confluent, treat the cells with varying concentrations of this compound for a predetermined period (e.g., 24-48 hours). Include a vehicle control group.

-

Assessment of Oxidative Stress:

-

Reactive Oxygen Species (ROS) Generation: Utilize a fluorescent probe like 2',7'-dichlorofluorescin diacetate (DCFH-DA). After treatment, incubate cells with DCFH-DA and measure fluorescence intensity using a plate reader. An increase in fluorescence indicates higher ROS levels.

-

Lipid Peroxidation: Measure the formation of malondialdehyde (MDA), a byproduct of lipid peroxidation, using a Thiobarbituric Acid Reactive Substances (TBARS) assay.

-

-

Mitochondrial Function Assay:

-

Mitochondrial Complex-I Activity: Isolate mitochondria from treated cells. Measure the activity of Complex I (NADH:ubiquinone oxidoreductase) spectrophotometrically by monitoring the oxidation of NADH.

-

-

Apoptosis Marker Analysis:

-

Caspase-3 Activity: Lyse the treated cells and measure the activity of caspase-3, a key executioner caspase in apoptosis, using a colorimetric or fluorometric substrate assay.

-

Western Blot Analysis: Quantify the expression levels of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. A higher Bax/Bcl-2 ratio indicates a shift towards apoptosis.

-

-

Data Analysis: Normalize all results to the vehicle control. Perform statistical analysis (e.g., ANOVA) to determine the significance of dose-dependent effects.

Conclusion

This compound is a pharmacologically active compound with significant effects on the central nervous system, primarily through the modulation of dopamine and serotonin pathways. Its profile as a monoamine releasing agent and reuptake inhibitor results in stimulant, euphoric, and potentially hallucinogenic effects, which are accompanied by a notable risk of adverse events and neurotoxicity. For the scientific community, it remains a valuable tool in neuroscience research for probing neurotransmitter systems and serves as a versatile scaffold in the synthesis of novel therapeutic agents.[1][2] Further investigation is required to fully elucidate its unique pharmacological properties compared to other piperazine derivatives and to explore any potential therapeutic applications.

References

-

Title: Benzylpiperazine - Wikipedia Source: Wikipedia URL: [Link]

-

Title: A comparison of 1-benzylpiperazine and methamphetamine in their acute effects on anxiety-related behavior of hooded rats Source: ResearchGate URL: [Link]

-

Title: 1-Benzylpiperazine and other Piperazine-based Derivatives Source: ResearchGate URL: [Link]

-

Title: MDMA-like behavioral effects of N-substituted piperazines in the mouse Source: PubMed - NIH URL: [Link]

-

Title: Rewarding properties of 1-benzylpiperazine, a new drug of abuse, in rats Source: PubMed URL: [Link]

-

Title: 1-Benzoylpiperazine | C11H14N2O | CID 762654 Source: PubChem - NIH URL: [Link]

-

Title: Pharmacokinetics of 'party pill' drug N-benzylpiperazine (BZP) in healthy human participants Source: Forensic Science International URL: [Link]

-

Title: Comparing the dopaminergic neurotoxic effects of benzylpiperazine and benzoylpiperazine Source: PubMed URL: [Link]

-

Title: this compound Source: ChemBK URL: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Buy this compound | 56227-55-5 [smolecule.com]

- 3. 1-BENZOYLPIPERAZINE HYROCHLORIDE 97 | 56227-55-5 [chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. chembk.com [chembk.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Benzylpiperazine - Wikipedia [en.wikipedia.org]